molecular formula C11H9NO2S B1373056 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid CAS No. 1240527-66-5

2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid

Cat. No. B1373056
CAS RN: 1240527-66-5
M. Wt: 219.26 g/mol
InChI Key: FUCJUGOLMYVBFE-UHFFFAOYSA-N
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Description

2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid is a monocarboxylic derivative of pyridine . It is a member of the pyridinecarboxylic acid group, which includes other isomers like Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid), and Isonicotinic acid (4-pyridinecarboxylic acid) .


Molecular Structure Analysis

The molecular weight of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid is 219.26 . Its IUPAC name is 2-methyl-6-(3-thienyl)nicotinic acid, and its InChI code is 1S/C11H9NO2S/c1-7-9(11(13)14)2-3-10(12-7)8-4-5-15-6-8/h2-6H,1H3,(H,13,14) .

Scientific Research Applications

Anticancer Research

Thiophene derivatives, including compounds similar to 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid, have shown promise in anticancer research. They can induce morphological and nuclear changes in tumor cells, such as MCF-7 cells, which may be comparable to the effects of established chemotherapy drugs like doxorubicin .

Antioxidant and Anti-inflammatory Applications

These compounds also exhibit antioxidant properties that can neutralize free radicals and reduce oxidative stress. Additionally, they possess anti-inflammatory effects that can be beneficial in treating conditions associated with inflammation .

Chemosensor Development

In the field of chemical sensing, thiophene derivatives are evaluated for their selectivity towards various metal ions. This is crucial for developing chemosensors with high specificity for detecting particular ions in complex mixtures .

Biological Activity Research

Thiophene-based analogs are extensively studied for a range of biological activities. They are considered a potential class of biologically active compounds that can lead to the development of advanced compounds with diverse biological effects .

Therapeutic Applications

Medically, thiophene derivatives have been used for their antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor activities. These therapeutic properties make them valuable in the development of new medications .

Material Science

In material science, thiophene derivatives are utilized in the fabrication of light-emitting diodes (LEDs). Their unique properties contribute to advancements in electronic and optoelectronic devices .

Corrosion Inhibition

These compounds serve as inhibitors of metal corrosion, which is significant for protecting industrial equipment and extending the lifespan of metallic structures .

Synthesis Precursors

Thiophene derivatives act as precursors in synthetic chemistry for constructing thiophene rings, which are essential components in various chemical syntheses .

properties

IUPAC Name

2-methyl-6-thiophen-3-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-7-9(11(13)14)2-3-10(12-7)8-4-5-15-6-8/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCJUGOLMYVBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=CSC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901237718
Record name 2-Methyl-6-(3-thienyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901237718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1240527-66-5
Record name 2-Methyl-6-(3-thienyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240527-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-(3-thienyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901237718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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